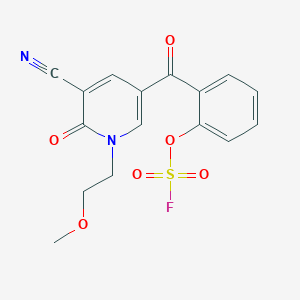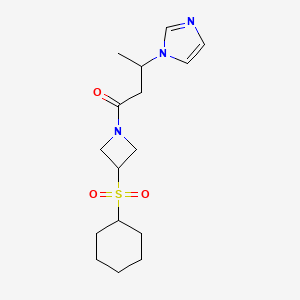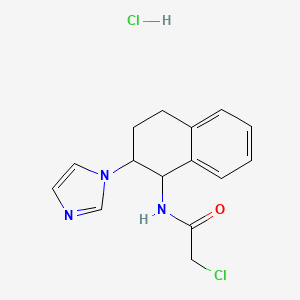![molecular formula C24H23BrN4O2S2 B2501626 3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-27-7](/img/structure/B2501626.png)
3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that appears to be related to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This scaffold is part of a broader class of compounds known for their pharmacological potential, including anti-inflammatory, analgesic, and antimicrobial activities, as well as the ability to inhibit specific enzymes such as cyclic GMP phosphodiesterases .
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones has been reported to be achieved through a green approach involving a catalytic four-component reaction. This method utilizes ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, which simplifies the synthesis process by reducing the number of steps and eliminating the need for chromatography . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is characterized by a fused thieno-pyrimidinone ring system. Substitutions on this core structure, such as at the 3-position, can significantly influence the biological activity of these compounds. For instance, the introduction of a 4-bromophenyl group and a 4-phenylpiperazine moiety, as seen in the compound of interest, could potentially enhance its pharmacological properties .
Chemical Reactions Analysis
The thieno[2,3-d]pyrimidin-4(3H)-one core is amenable to various chemical reactions, which allow for the introduction of different substituents and functional groups. These modifications can be strategically performed to optimize the compound's pharmacological profile. For example, the introduction of a longer side chain or specific substituents can lead to increased anti-inflammatory activity and a better therapeutic index, as seen with related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" are not provided in the papers, it can be inferred that the presence of a bromine atom and a piperazine ring would influence its lipophilicity and potentially its ability to cross biological membranes. The thieno[2,3-d]pyrimidin-4(3H)-one core itself is likely to contribute to the compound's stability and solubility, important factors for its pharmacokinetic profile .
科学的研究の応用
Synthesis and Derivative Formation
3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been the subject of various studies focusing on the synthesis of novel derivatives and their potential applications. For instance, Hafez & Abdel-Rhman B. A. El-Gazzar (2017) detailed the synthesis of a series of thieno[3,2-d]pyrimidine derivatives by treating 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one with phosphorous oxychloride. They also explored the creation of novel compounds by reacting with different reagents, leading to a variety of derivatives with distinct functional groups H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017.
Antitumor Activity
One significant application of the derivatives of this compound is in the field of anticancer research. The derivatives synthesized by Hafez and El-Gazzar displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some of the synthesized compounds showed comparable activity to that of doxorubicin, a well-known chemotherapy medication, indicating their potential as antitumor agents H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017.
Antimicrobial Activity
In addition to antitumor applications, derivatives of this compound have also been investigated for their antimicrobial properties. M. Gad-Elkareem, A. Abdel-fattah, and M. A. Elneairy (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These compounds were then screened for in vitro antimicrobial activities, highlighting the compound's potential in combating microbial infections M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011.
Bioorganic Applications
Furthermore, A. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, exploring their use as anticancer and anti-5-lipoxygenase agents. This study highlights the compound's versatility and potential applications in various medicinal fields A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016.
特性
IUPAC Name |
3-(4-bromophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN4O2S2/c25-17-6-8-19(9-7-17)29-23(31)22-20(10-15-32-22)26-24(29)33-16-21(30)28-13-11-27(12-14-28)18-4-2-1-3-5-18/h1-9H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZWXRXVASJGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)

![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)




![N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2501555.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)

![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)
![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)
![2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2501564.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2501566.png)